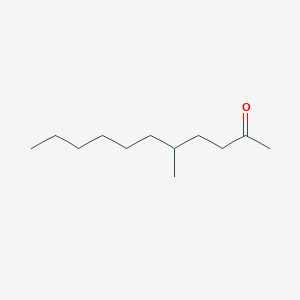
2-Undecanone, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecanone, 5-methyl- is an organic compound belonging to the class of ketonesThis compound is characterized by its molecular formula C12H24O and a molecular weight of 184.3184 g/mol . It is a colorless liquid with a distinct odor and is used in various applications, including as an insect repellent and in the perfumery industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Undecanone, 5-methyl- can be synthesized through several methods. One common method involves the reaction of 2-undecanone with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: In industrial settings, 2-Undecanone, 5-methyl- is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Undecanone, 5-methyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Undecanone, 5-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Undecanone, 5-methyl- involves its interaction with specific molecular targets. In the case of its use as an insect repellent, the compound acts on the olfactory receptors of insects, disrupting their ability to detect host odors . This leads to a repellent effect, preventing insects from approaching treated surfaces .
Comparaison Avec Des Composés Similaires
2-Undecanone, 5-methyl- can be compared with other similar compounds, such as:
2-Undecanone: Similar in structure but lacks the methyl group at the 5th position.
Methyl nonyl ketone: Another name for 2-Undecanone, highlighting its structural similarity.
Nonyl methyl ketone: Another structural isomer with similar properties.
Uniqueness: The presence of the methyl group at the 5th position in 2-Undecanone, 5-methyl- imparts unique chemical and physical properties, making it distinct from its structural analogs .
Propriétés
Numéro CAS |
18216-72-3 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
5-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-11(2)9-10-12(3)13/h11H,4-10H2,1-3H3 |
Clé InChI |
NHEVGBMTEBVKLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















